![molecular formula C22H14N2O3S B11039461 6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11039461.png)
6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound that features a unique structure combining a nitrophenyl group, a benzoindeno core, and a thiazepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. One common method begins with the preparation of the benzoindeno core, followed by the introduction of the thiazepin ring and the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzoindeno core and thiazepin ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-(2-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one: A similar compound with a different substitution pattern on the nitrophenyl group.
1,3,5-tris(4-nitrophenyl)benzene: Another compound featuring multiple nitrophenyl groups attached to a benzene ring.
Uniqueness
6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H14N2O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
11-(4-nitrophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H14N2O3S/c25-21-16-6-2-1-5-15(16)20-19(21)22(13-9-11-14(12-10-13)24(26)27)28-18-8-4-3-7-17(18)23-20/h1-12,22-23H |
InChI Key |
DYBGTOGVAYUSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-phenylpyridine-2-carboxamide](/img/structure/B11039378.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11039390.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11039391.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide](/img/structure/B11039396.png)
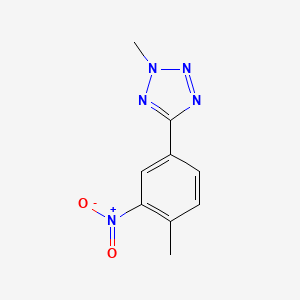
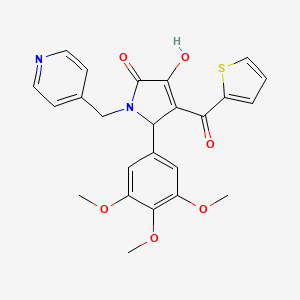
![3-(4-bromophenyl)-5-(2,3-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039417.png)
![1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11039421.png)
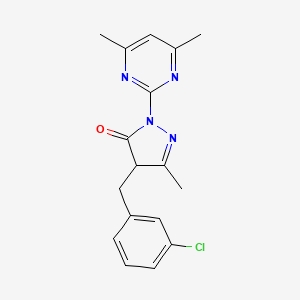

![2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11039439.png)
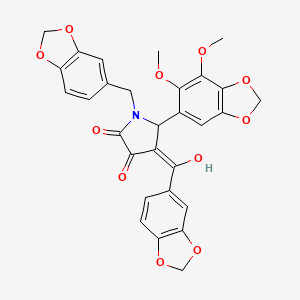
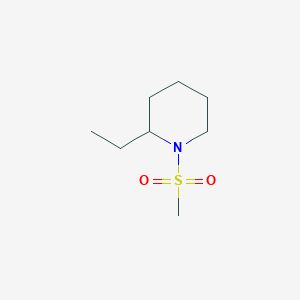
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11039454.png)
